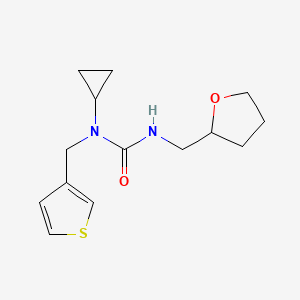

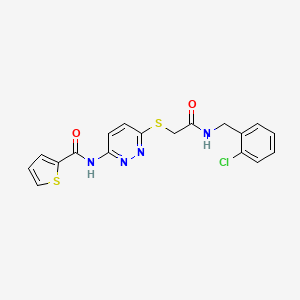

![molecular formula C11H14N2O3S B2493176 2-[(4-甲氧基-3-硝基苯氧基)甲基]-1,3-噻唑烷 CAS No. 675828-47-4](/img/structure/B2493176.png)

2-[(4-甲氧基-3-硝基苯氧基)甲基]-1,3-噻唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine often involves the condensation of amino-thiazole derivatives with aldehydes or ketones. For example, Schiff base ligands were synthesized by condensing 2-amino-5-nitrothiazole with 5-hydroxy-2-methoxybenzaldehyde, characterized using various spectroscopic techniques, indicating the versatility of thiazolidine derivatives in synthesis (Vinusha et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been extensively studied through spectroscopic methods and X-ray crystallography. For instance, the crystal structure of a related compound showed that it crystallizes in a monoclinic system, with detailed structural parameters obtained, which helps in understanding the conformation and stereochemistry of these molecules (Yıldız et al., 2010).

Chemical Reactions and Properties

Thiazolidine derivatives participate in various chemical reactions, reflecting their chemical properties. They can undergo reactions such as dehydrogenation, Mannich reactions, and cyclization, leading to a wide range of heterocyclic compounds. These reactions highlight the reactivity and potential applications of thiazolidine derivatives in synthetic organic chemistry (Badr et al., 1981).

科学研究应用

具有抗氧化活性的钙拮抗剂

已经研究了噻唑啉酮衍生物,包括那些在结构上类似于2-[(4-甲基-3-硝基苯氧基)甲基]-1,3-噻唑啉的化合物,以了解它们的钙拮抗和抗氧化活性。例如,这一类化合物中的CP-060表现出既有钙超载抑制作用又具有抗氧化性质。这些化合物的结构-活性关系表明,酚羟基对抗氧化活性至关重要,而亲脂性和烷基链长度影响钙拮抗活性 (Kato et al., 1999)。

使用噻唑啉衍生物进行新合成

噻唑啉衍生物已被用作合成生物活性化合物的中间体。例如,4-苄基噻唑啉-2-硫酮的手性辅助基被用于不对称醛缩反应,产生了生物活性二醇,展示了噻唑啉衍生物在有机合成中的多功能性 (Yang Gui-chun, 2007)。

用于抗微生物活性的席夫碱配体

已合成了噻唑醛类席夫碱用于其抗微生物特性。其中两种化合物,3-(5-硝基噻唑-2-基亚胺)甲基)-4-甲氧基苯酚和3-(5-乙基-1,3,4-噻二唑-2-基亚胺)甲基)-4-甲氧基苯酚,对各种细菌和真菌物种显示出中等活性。这表明噻唑啉衍生物在开发新的抗微生物剂方面具有潜力 (Vinusha et al., 2015)。

抗炎应用

已合成并评估了噻唑啉-2,4-二酮衍生物的抗炎性能。例如,一种这样的化合物显著抑制了一氧化氮合酶活性和前列腺素E(2)的产生,表明其在治疗炎症性疾病中可能发挥作用 (Liang Ma et al., 2011)。

光学和电子应用

噻唑啉衍生物也已被用于探索其光学和电子性能。例如,2-硫代-3-N,(4-甲基苯基)噻唑啉-4-酮已被研究其线性和非线性光学响应,表明其在光电器件应用中的潜力 (Baroudi et al., 2020)。

属性

IUPAC Name |

2-[(4-methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8-2-3-9(6-10(8)13(14)15)16-7-11-12-4-5-17-11/h2-3,6,11-12H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQTWEZRPLDAPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2NCCS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

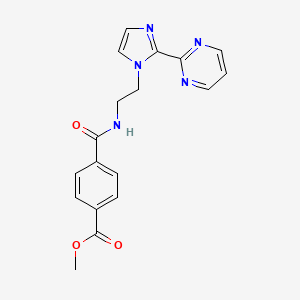

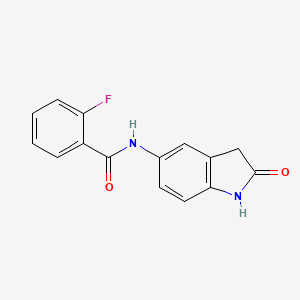

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)

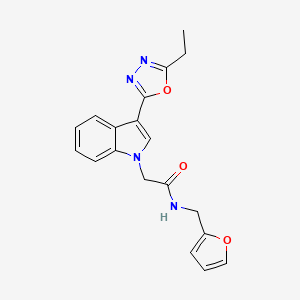

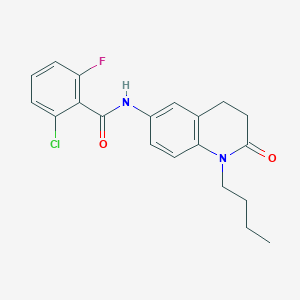

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2493096.png)

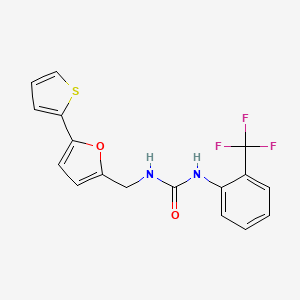

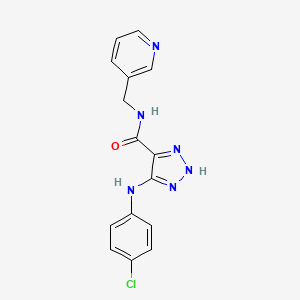

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)

![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)

![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)